di(1H-imidazol-1-yl)methanimine

説明

BenchChem offers high-quality di(1H-imidazol-1-yl)methanimine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about di(1H-imidazol-1-yl)methanimine including the price, delivery time, and more detailed information at info@benchchem.com.

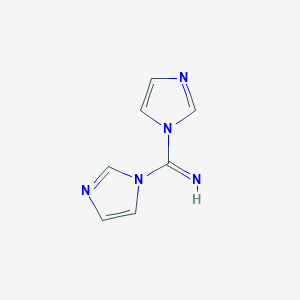

Structure

3D Structure

特性

IUPAC Name |

di(imidazol-1-yl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-7(11-3-1-9-5-11)12-4-2-10-6-12/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGQRXQOODICAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463272 | |

| Record name | di(1H-imidazol-1-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104619-51-4 | |

| Record name | di(1H-imidazol-1-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-imidazole-1-carboximidoyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to di(1H-imidazol-1-yl)methanimine

This guide provides a comprehensive technical overview of di(1H-imidazol-1-yl)methanimine, a molecule of interest to researchers, scientists, and professionals in the field of drug development. Given the limited direct experimental data on this specific compound, this document integrates available information with expert analysis of structurally related compounds to offer valuable insights into its properties and potential applications.

Introduction: The Significance of the Imidazole Moiety

The imidazole ring is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds. Its unique electronic properties, ability to act as a proton donor and acceptor, and its capacity to coordinate with metal ions make it a privileged scaffold in drug design. Di(1H-imidazol-1-yl)methanimine, featuring two imidazole rings linked by a methanimine group, represents an intriguing structure with potential for diverse chemical interactions and biological activities. This guide will delve into its known characteristics and explore its potential based on the well-established chemistry of related imidazole-containing molecules.

Molecular Identification and Physicochemical Properties

The foundational step in understanding any compound is its unambiguous identification and characterization of its physical properties.

CAS Number: 104619-51-4

Molecular Formula: C₇H₇N₅

Molecular Weight: 161.16 g/mol

The structural representation of di(1H-imidazol-1-yl)methanimine is depicted below:

Caption: Chemical structure of di(1H-imidazol-1-yl)methanimine.

A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Appearance | White to off-white solid | |

| Melting Point | 103-104 °C | |

| Boiling Point (Predicted) | 355.1 ± 25.0 °C at 760 mmHg | |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | |

| Flash Point (Predicted) | 168.5 ± 23.2 °C | |

| pKa (Predicted) | 4.19 ± 0.70 | |

| LogP (Predicted) | -0.87 | |

| Storage | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C |

Synthesis and Reactivity

Synthetic Protocol

A known method for the synthesis of di(1H-imidazol-1-yl)methanimine involves the reaction of 1H-imidazole with cyanogen bromide in dichloromethane.

Experimental Protocol:

-

Dissolve 1H-imidazole (42 g, 617 mmol) in dichloromethane (1 L).

-

Slowly add cyanogen bromide (22.5 g, 212 mmol) to the solution.

-

Heat the reaction mixture to reflux for 30 minutes.

-

Cool the mixture to room temperature, which should result in the precipitation of a white solid.

-

Separate the solid by filtration.

-

Concentrate the filtrate under reduced pressure to approximately 100 mL.

-

Allow the concentrated filtrate to stand in a refrigerator for 3 days to promote further crystallization.

-

Collect the precipitated solid by filtration to yield bis(1H-imidazol-1-yl)methanimine.

This protocol provides a straightforward approach to obtaining the target compound, although the reported yield is modest.

Caption: Synthetic workflow for di(1H-imidazol-1-yl)methanimine.

Predicted Reactivity

The lone pair of electrons on the imine nitrogen can also participate in reactions with electrophiles. Furthermore, the imidazole rings themselves can undergo electrophilic substitution, although the electron-withdrawing nature of the central methanimine group would likely deactivate the rings to some extent.

Spectroscopic and Analytical Data

Detailed spectroscopic data for di(1H-imidazol-1-yl)methanimine is not extensively published. However, based on its structure, the following spectral characteristics can be anticipated:

-

¹H NMR: Signals corresponding to the protons on the imidazole rings would be expected. The chemical shifts of these protons would be influenced by the electron-withdrawing effect of the central carbon atom. A signal for the imine proton (-NH) would also be present, likely as a broad singlet.

-

¹³C NMR: Resonances for the carbon atoms of the two imidazole rings and the central imine carbon would be observed. The chemical shift of the imine carbon would be a key diagnostic peak.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (161.16). Fragmentation patterns would likely involve the cleavage of the C-N bonds connecting the imidazole rings to the central carbon.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include N-H stretching of the imine group, C=N stretching of the imine, and various C-H and C-N stretching and bending vibrations associated with the imidazole rings.

For researchers seeking to characterize this compound, comparison with the spectral data of structurally similar molecules, such as N,N'-carbonyldiimidazole, would be a valuable exercise.

Potential Applications in Drug Development

The therapeutic potential of di(1H-imidazol-1-yl)methanimine has not been explicitly explored in published literature. However, the prevalence of the imidazole scaffold in a wide range of pharmaceuticals suggests several plausible avenues for investigation.

Analogy to Biologically Active Imidazole Derivatives

Numerous imidazole-containing compounds exhibit a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties. The di-imidazole structure of the target molecule could potentially interact with biological targets in a bidentate fashion, offering unique binding opportunities.

For instance, bis-benzimidazole derivatives are known to be DNA minor groove binding agents with anticancer properties. While di(1H-imidazol-1-yl)methanimine is structurally simpler, the concept of two nitrogen-containing heterocyclic rings linked together provides a basis for exploring its potential as a DNA-interacting agent or an inhibitor of enzymes that recognize similar structural motifs.

Potential as a Scaffold in Medicinal Chemistry

Di(1H-imidazol-1-yl)methanimine can be considered a versatile scaffold for further chemical modification. The imine nitrogen and the imidazole rings offer multiple points for derivatization, allowing for the synthesis of a library of related compounds. These derivatives could then be screened for a variety of biological activities.

Caption: Logical workflow for utilizing the scaffold in drug discovery.

Conclusion and Future Directions

Di(1H-imidazol-1-yl)methanimine is a molecule with a well-defined structure and a straightforward synthetic route. While direct experimental data on its reactivity, detailed spectroscopic properties, and biological activity are currently scarce, its structural features suggest it could be a valuable building block in medicinal chemistry.

Future research should focus on:

-

Comprehensive Spectroscopic Characterization: Detailed NMR, MS, and IR studies are necessary to provide a complete analytical profile of the compound.

-

Exploration of Reactivity: A systematic investigation of its reactivity with various electrophiles and nucleophiles would provide a deeper understanding of its chemical behavior.

-

Biological Screening: Screening of di(1H-imidazol-1-yl)methanimine and its derivatives against a panel of biological targets, such as kinases, proteases, and microbial strains, could uncover novel therapeutic applications.

This technical guide serves as a foundational resource for researchers interested in di(1H-imidazol-1-yl)methanimine, providing the available factual information and a scientifically grounded perspective on its potential.

References

-

Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani. MDPI. Available from: [Link]

-

(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. National Institutes of Health. Available from: [Link]

-

Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC - PubMed Central. Available from: [Link]

-

1,1-Di(1H-imidazol-1-yl)methanimine | CAS#:104619-51-4. Chemsrc. Available from: [Link]

-

SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY | Request PDF. ResearchGate. Available from: [Link]

-

Carbonyldiimidazole. Wikipedia. Available from: [Link]

-

(PDF) Synthesis, Characterization, DFT Studies, Biological Investigation and Molecular Modelling of Novel 1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)- 3-amino-2-cyano-N-phenyl-1H-benzo[f]. ResearchGate. Available from: [Link]

-

Imidazole: Having Versatile Biological Activities. SciSpace. Available from: [Link]

Thermal stability and decomposition of di(1H-imidazol-1-yl)methanimine

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Di(1H-imidazol-1-yl)methanimine

Authored by a Senior Application Scientist

Foreword: Understanding the Thermal Landscape of Imidazole Derivatives

Di(1H-imidazol-1-yl)methanimine stands as a molecule of significant interest, belonging to the broader class of nitrogen-rich heterocyclic compounds. The imidazole nucleus is a privileged structure in medicinal chemistry and materials science, lauded for its versatility and presence in numerous bioactive molecules and functional materials.[1][2] Its derivatives are explored for applications ranging from antimicrobial and anticancer agents to specialized polymers and ionic liquids.[3][4] A critical, yet often overlooked, aspect of the development lifecycle for these compounds is a thorough understanding of their thermal stability.

Thermal stability dictates storage conditions, formulation strategies, and safe handling procedures, particularly for compounds that may be subjected to heating during synthesis, purification, or processing. For drug development professionals, an unstable compound can lead to degradation, loss of efficacy, and the formation of potentially toxic byproducts. For materials scientists, thermal decomposition characteristics define the operational limits of a material.

This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for evaluating the thermal stability and decomposition of di(1H-imidazol-1-yl)methanimine. While specific experimental data for this exact molecule is not extensively published, this paper synthesizes field-proven insights from the analysis of related imidazole derivatives and nitrogen-rich compounds to establish a robust framework for its investigation. We will delve into the causality behind experimental choices, present self-validating protocols, and propose a logical decomposition pathway, grounding all claims in authoritative sources.

Molecular Profile and Synthesis Overview

Di(1H-imidazol-1-yl)methanimine, with the chemical formula C₇H₇N₅, features two imidazole rings linked by a central methanimine (=C=NH) group. This nitrogen-rich structure is key to both its potential applications and its thermal behavior.

Caption: Molecular structure of di(1H-imidazol-1-yl)methanimine.

A common synthetic route involves the reaction of 1H-imidazole with cyanogen bromide in a suitable solvent like dichloromethane.[5][6] The reaction mixture is typically heated to reflux, and upon cooling, the product precipitates and can be isolated by filtration.[5][6]

Synthesis Protocol Snippet:

-

Dissolve 1H-imidazole in dichloromethane.

-

Slowly add cyanogen bromide to the solution.

-

Heat the mixture to reflux for approximately 30 minutes.[5][6]

-

Cool the reaction to room temperature to allow the product to precipitate as a white solid.[5][6]

-

Isolate the solid by filtration and promote further crystallization from the filtrate by concentration and cooling.[5][6]

Characterization is typically achieved using standard analytical techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm the molecular structure and purity.

Assessing Thermal Stability: Methodologies and Interpretation

The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7] These methods provide quantitative data on mass loss as a function of temperature and the energetics of thermal events, respectively.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[8] It is the most direct method for determining the temperature at which a material begins to decompose. For imidazole derivatives, TGA scans are typically run from ambient temperature to 600-800°C at a heating rate of 5-10°C/min under an inert nitrogen atmosphere.[8][9]

Key Parameters from TGA:

-

T_onset_ (or T_d_) : The onset decomposition temperature, often defined as the temperature at which 5% weight loss occurs (T₅%). This is a critical indicator of thermal stability.[9]

-

T_peak_ : The temperature at which the maximum rate of decomposition occurs, identified from the peak of the derivative thermogravimetric (DTG) curve.

-

Residue Mass : The percentage of mass remaining at the end of the experiment, which can provide insights into the formation of non-volatile decomposition products like char.

The thermal decomposition of imidazole derivatives can occur in single or multiple stages, as seen in the DTG curve, indicating a complex process involving the cleavage of different bonds at different temperatures.[8][10]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It identifies thermal events such as melting, crystallization, and decomposition.

-

Endothermic Peaks : Typically correspond to phase transitions like melting. For di(1H-imidazol-1-yl)methanimine, an endothermic peak would be expected around its melting point of 103-104°C.[6]

-

Exothermic Peaks : Usually indicate decomposition, where the breakdown of chemical bonds releases energy. The decomposition of nitrogen-rich compounds is often a highly exothermic process.[11]

Expected Thermal Profile

Based on studies of related imidazole and nitrogen-rich heterocyclic compounds, a general thermal profile for di(1H-imidazol-1-yl)methanimine can be predicted. Many imidazole derivatives exhibit good thermal stability, with decomposition temperatures often exceeding 200-300°C.[9][12]

Table 1: Representative Thermal Analysis Data for Imidazole Derivatives

| Parameter | Description | Typical Value Range | Significance |

| Melting Point (T_m_) | Temperature of solid-to-liquid phase transition. | 100 - 250 °C | Purity indicator; first thermal event. |

| T₅% (TGA) | Temp. for 5% mass loss. | 200 - 350 °C[9][12] | Onset of significant decomposition. |

| T_peak_ (DTG) | Temp. of maximum decomposition rate. | 220 - 400 °C[11] | Indicates the most rapid phase of decomposition. |

| Decomposition Enthalpy (ΔH_d_) | Energy released/absorbed during decomposition. | Highly Exothermic | High exothermicity indicates significant energy release. |

| Residual Mass @ 600°C | Mass remaining after heating. | 5 - 30 %[13] | Suggests formation of thermally stable char/residue. |

Note: These values are representative of various imidazole derivatives and should be experimentally determined for di(1H-imidazol-1-yl)methanimine.

Proposed Decomposition Mechanism

The decomposition of nitrogen-rich compounds is often a complex, multi-step process initiated by the cleavage of the weakest chemical bond.[13][14] For di(1H-imidazol-1-yl)methanimine, the decomposition pathway likely involves the fragmentation of the central methanimine linkage and the subsequent breakdown of the imidazole rings.

Plausible Decomposition Steps:

-

Initiation : The initial step could be the homolytic cleavage of the C-N bonds linking the imidazole rings to the central carbon atom, or the fragmentation of the imine group itself. Given the resonance stability of the imidazole ring, the C-N single bonds are likely points of initial weakness.

-

Fragmentation : This would generate imidazolyl radicals and a highly unstable methanimine diradical.

-

Ring Opening & Rearrangement : The imidazolyl radicals can undergo ring-opening to form various smaller, nitrogen-containing fragments.

-

Gas Evolution : The decomposition process would release a mixture of gases. The breakdown of nitrogen-rich organic matter typically produces simpler nitrogen compounds like ammonia (NH₃) and nitrogen gas (N₂), alongside carbon oxides (CO, CO₂) and various hydrocarbon fragments.[15][16]

Caption: Proposed thermal decomposition pathway for the title compound.

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthy and reproducible results, a rigorous and well-documented experimental workflow is essential.

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. DI(1H-IMIDAZOL-1-YL)METHANIMINE | 104619-51-4 [chemicalbook.com]

- 6. DI(1H-IMIDAZOL-1-YL)METHANIMINE CAS#: 104619-51-4 [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. mdpi.com [mdpi.com]

- 14. Fast Decomposition of Nitrogen-Rich Mineral-Associated Organic Matter in Soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. compostsystems.com [compostsystems.com]

- 16. Research Portal [researchportal.murdoch.edu.au]

A Comprehensive Spectroscopic and Structural Elucidation of di(1H-imidazol-1-yl)methanimine

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of di(1H-imidazol-1-yl)methanimine (CAS No. 104619-51-4). Designed for researchers, chemists, and professionals in drug development, this document synthesizes predictive data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive framework for its characterization. The methodologies for spectral acquisition are detailed, ensuring a self-validating system for researchers aiming to confirm these findings. This guide serves as an essential reference for the synthesis, identification, and application of this important heterocyclic compound.

Introduction and Molecular Structure

Di(1H-imidazol-1-yl)methanimine is a fascinating heterocyclic compound featuring two imidazole rings linked by a methanimine bridge. Its structure suggests significant potential in coordination chemistry, serving as a bidentate ligand, and as a precursor in the synthesis of more complex molecules. Accurate characterization is paramount for its application, and spectroscopic methods provide the most definitive means of structural confirmation.

Key Physical and Chemical Properties:

-

Molecular Formula: C₇H₇N₅[1]

-

Molecular Weight: 161.16 g/mol [1]

-

Exact Mass: 161.070145 u[1]

-

Appearance: Crystalline solid[2]

Below is the two-dimensional structure of the molecule, which forms the basis for all subsequent spectroscopic predictions.

Caption: Molecular structure of di(1H-imidazol-1-yl)methanimine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the molecule's symmetry, a simplified spectrum is anticipated.

¹H NMR Spectroscopy (Predicted)

The molecule possesses a plane of symmetry, rendering the two imidazole rings chemically equivalent. We predict four distinct signals in the ¹H NMR spectrum.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.0 - 8.5 | Singlet | 1H | H-2 | The proton at the C2 position is adjacent to two electronegative nitrogen atoms, causing significant deshielding and a downfield shift. |

| ~7.4 - 7.8 | Singlet | 1H | H-5 | Experiences less deshielding compared to H-2. |

| ~7.1 - 7.4 | Singlet | 1H | H-4 | Generally the most upfield of the imidazole ring protons. |

| ~8.8 - 9.5 | Broad Singlet | 1H | N-H (imine) | The imine proton is acidic and its signal is often broad due to quadrupole broadening and exchange. The chemical shift is highly dependent on solvent and concentration. |

Note: The multiplicity of imidazole protons is often observed as sharp singlets or narrow triplets/doublets depending on the solvent and resolution. The values presented are based on typical ranges for N-substituted imidazoles.[3]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show four signals, corresponding to the three unique carbons of the equivalent imidazole rings and the central imine carbon.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~155 - 165 | C=N (imine) | The sp²-hybridized imine carbon is significantly deshielded and appears far downfield. |

| ~138 - 142 | C-2 | Similar to the corresponding proton, this carbon is deshielded by the two adjacent nitrogen atoms. |

| ~128 - 132 | C-5 | A typical chemical shift for an sp² carbon in this electronic environment. |

| ~118 - 122 | C-4 | Generally the most shielded of the imidazole ring carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The key vibrational modes for di(1H-imidazol-1-yl)methanimine are associated with the N-H and C=N bonds of the imine and the aromatic C-H and ring vibrations of the imidazole moieties.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 3350 - 3450 | N-H stretch (imine) | Medium, Broad | Characteristic of N-H stretching in imines. Broadness is due to hydrogen bonding. |

| 3100 - 3150 | C-H stretch (aromatic) | Medium-Weak | Typical for C-H stretching vibrations in aromatic and heteroaromatic rings. |

| 1640 - 1690 | C=N stretch (imine) | Strong | A strong absorption band characteristic of the imine double bond. Its exact position is sensitive to conjugation. |

| 1500 - 1615 | C=N & C=C stretch (ring) | Medium-Strong | Multiple bands are expected in this region corresponding to the stretching vibrations within the imidazole rings. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.

-

Expected Molecular Ion [M]⁺: For a low-resolution instrument, a peak at m/z 161 is expected.

-

High-Resolution MS (HRMS): The calculated exact mass for the molecular ion [C₇H₇N₅]⁺ is 161.0701 . This precise value is a definitive confirmation of the elemental composition.

Predicted Fragmentation Pathway

The molecule is expected to fragment in a predictable manner under electron ionization (EI). The primary fragmentation points would be the bonds connecting the imine carbon to the imidazole rings and the potential fragmentation of the rings themselves.

Caption: Predicted major fragmentation pathway for di(1H-imidazol-1-yl)methanimine.

Interpretation of Fragmentation:

-

[M]⁺˙ at m/z = 161: The molecular ion peak.

-

Loss of an Imidazole Radical (m/z = 94): Cleavage of the C-N bond between the imine and one ring can lead to a fragment corresponding to [M - C₃H₃N₂]⁺.

-

Imidazolyl Cation (m/z = 67): A very common and stable fragment resulting from the cleavage of the bond to the central carbon, yielding the [C₃H₃N₂]⁺ cation.

-

Loss of HCN (m/z = 40): The imidazolyl cation (m/z 67) can further fragment by losing hydrogen cyanide (HCN), a characteristic fragmentation pattern for imidazole rings, resulting in a fragment at m/z 40.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following standard operating procedures for spectroscopic analysis are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of di(1H-imidazol-1-yl)methanimine in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical as it can influence the chemical shift of exchangeable protons like N-H.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[4]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra internally to the residual solvent peak or an internal standard like TMS.

IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the crystalline solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect a background spectrum of the empty sample compartment or clean ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented as a ratio of the sample spectrum to the background spectrum in terms of transmittance or absorbance.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: For High-Resolution Mass Spectrometry (HRMS), an instrument with an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer is ideal.[5] For fragmentation studies, an Electron Ionization (EI) source is typically used.

-

Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺. For EI, introduce the sample via a direct insertion probe.

-

Data Analysis: Determine the m/z of the molecular ion and compare it to the calculated exact mass. Analyze the fragmentation pattern to support the proposed structure.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile of di(1H-imidazol-1-yl)methanimine. The data tables, predicted spectra, and fragmentation patterns herein establish a strong benchmark for the identification and characterization of this compound. The provided protocols offer a validated workflow for researchers to confirm these predictions experimentally. This foundational knowledge is critical for ensuring purity, confirming reaction outcomes, and enabling the confident application of this versatile molecule in advanced research and development.

References

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

-

Jacobsen, N.E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

-

ChemSrc. (2024). 1,1-Di(1H-imidazol-1-yl)methanimine. [Link]

-

MDPI. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]

Sources

- 1. 1,1-Di(1H-imidazol-1-yl)methanimine | CAS#:104619-51-4 | Chemsrc [chemsrc.com]

- 2. DI(1H-IMIDAZOL-1-YL)METHANIMINE CAS#: 104619-51-4 [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for di(1H-imidazol-1-yl)methanimine from Imidazole: A Detailed Application Note for Researchers

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of di(1H-imidazol-1-yl)methanimine, a valuable reagent and intermediate in organic synthesis, starting from readily available imidazole. The described method is a robust and efficient procedure involving the reaction of imidazole with cyanogen bromide. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance to ensure successful synthesis and purification of the target compound.

Introduction: Significance and Applications

Di(1H-imidazol-1-yl)methanimine, also known as diimidazole imine, is a versatile compound with a unique structure featuring a central imine carbon bonded to two imidazole rings. This arrangement confers upon it interesting chemical properties, making it a useful reagent in various synthetic transformations. Its primary application lies in its ability to act as a dehydrating and activating agent, particularly in the formation of phosphodiester bonds in nucleotide chemistry, a critical process in oligonucleotide synthesis.[1][2] The imidazole moieties can act as leaving groups, facilitating the coupling of molecules. Understanding the synthesis of this compound is therefore of significant interest to chemists working in nucleoside chemistry, medicinal chemistry, and the development of novel synthetic methodologies.

Reaction Principle and Mechanism

The synthesis of di(1H-imidazol-1-yl)methanimine from imidazole proceeds via a two-step mechanism initiated by the reaction with a cyanogen halide, such as cyanogen bromide (BrCN) or cyanogen chloride (ClCN).[3][4][5]

Step 1: Formation of the N-cyanoimidazole intermediate. The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the imidazole ring on the electrophilic carbon of cyanogen bromide. This results in the formation of an N-cyanoimidazole intermediate and the release of a bromide ion.[5] N-H imidazoles, like the starting material, are known to yield N-cyano derivatives in their reaction with cyanogen bromide.[6]

Step 2: Formation of di(1H-imidazol-1-yl)methanimine. A second molecule of imidazole then acts as a nucleophile, attacking the carbon of the nitrile group in the N-cyanoimidazole intermediate. This is followed by a proton transfer to form the stable di(1H-imidazol-1-yl)methanimine product.

The overall reaction can be summarized as follows:

2 Imidazole + Cyanogen Bromide → di(1H-imidazol-1-yl)methanimine + Hydrobromic Acid

The following diagram illustrates the proposed reaction mechanism:

Caption: Proposed reaction mechanism for the synthesis of di(1H-imidazol-1-yl)methanimine.

Experimental Protocol

This protocol is based on established procedures for the synthesis of di(1H-imidazol-1-yl)methanimine.[5][7]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Imidazole | ≥99% | Sigma-Aldrich, Acros Organics, etc. | Should be dry. |

| Cyanogen Bromide (BrCN) | ≥97% | Sigma-Aldrich, Acros Organics, etc. | EXTREMELY TOXIC AND VOLATILE. HANDLE WITH EXTREME CAUTION IN A WELL-VENTILATED FUME HOOD. |

| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Sigma-Aldrich, Fisher Scientific, etc. | Use of a dry solvent is recommended to prevent side reactions. |

| Round-bottom flask | - | - | Appropriate size for the reaction scale. |

| Reflux condenser | - | - | |

| Magnetic stirrer and stir bar | - | - | |

| Heating mantle or oil bath | - | - | For controlled heating. |

| Filtration apparatus | - | - | (e.g., Büchner funnel and flask) |

| Rotary evaporator | - | - | For solvent removal. |

Step-by-Step Synthesis Procedure

The following workflow diagram provides a visual overview of the synthesis protocol:

Caption: Experimental workflow for the synthesis of di(1H-imidazol-1-yl)methanimine.

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve imidazole (3 molar equivalents) in anhydrous dichloromethane.

-

Addition of Cyanogen Bromide: While stirring the imidazole solution, carefully add cyanogen bromide (1 molar equivalent) in one portion. Caution: Cyanogen bromide is highly toxic. All manipulations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

-

Reaction: Heat the reaction mixture to reflux and maintain for 30 minutes.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If any solid (imidazole hydrobromide) has precipitated, it can be removed by filtration.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from cold dichloromethane to yield the di(1H-imidazol-1-yl)methanimine as a crystalline solid.[7] A reported yield for a similar procedure is 88%.[5]

-

Drying and Storage: Dry the purified product under vacuum. The compound should be stored in a desiccator to protect it from moisture.

Characterization

The identity and purity of the synthesized di(1H-imidazol-1-yl)methanimine should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic C=N imine stretch.

-

Melting Point Analysis: To assess the purity of the final product.

Safety and Handling Precautions

-

Cyanogen Bromide: This reagent is extremely toxic, volatile, and corrosive. It should only be handled in a well-ventilated chemical fume hood by trained personnel. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.

-

Dichloromethane: This is a volatile and potentially carcinogenic solvent. Handle in a fume hood and avoid inhalation and skin contact.

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Ensure the reaction is refluxed for the specified time. Monitor the reaction by TLC. |

| Moisture in the reaction. | Use anhydrous solvent and dry glassware. | |

| Loss of product during work-up or purification. | Be careful during filtration and recrystallization steps. | |

| Impure Product | Incomplete reaction or side reactions. | Optimize reaction time and temperature. Ensure efficient purification by recrystallization. |

| Presence of imidazole hydrobromide. | Ensure complete removal by filtration. |

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of di(1H-imidazol-1-yl)methanimine from imidazole and cyanogen bromide. By following the step-by-step instructions and adhering to the safety precautions, researchers can successfully prepare this valuable compound for their synthetic needs. The mechanistic insights provided should aid in understanding the reaction and troubleshooting any potential issues.

References

- Ferris, J. P., Hagan, W. J., Jr., & Huang, C.-H. (Year). Synthesis of imidazole-activated ribonucleotides using cyanogen chloride. Origins of Life and Evolution of the Biosphere.

- Zhou, Q., Du, F., Shi, Y., Fang, T., & Chen, G. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. Journal of Chemical Research, 42(12), 608-610.

- Ferris, J. P., Huang, C. H., & Hagan, W. J., Jr. (1989). N-cyanoimidazole and diimidazole imine: water-soluble condensing agents for the formation of the phosphodiester bond. Nucleosides & nucleotides, 8(3), 407–414.

- Gibard, C., et al. (2018). Synthesis of imidazole-activated ribonucleotides using cyanogen chloride. Chemical Science, 9(1), 106-111.

- Lind, N. M., Joe, N. S., Newell, B. S., & Morris, A. M. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Reactions, 3(1), 59-69.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine.

- Texaco Development Corp. (1994).

- Ferris, J. P., & Hagan, W. J. (1989). N-Cyanoimidazole and Diimidazole Imine: Water-Soluble Condensing Agents for the Formation of the Phosphodiester Bond. Origins of Life and Evolution of the Biosphere, 19(3-5), 407-414.

- Lind, N. M., Joe, N. S., Newell, B. S., & Morris, A. M. (2022). High Yielding, One-Pot Synthesis of Bis(1 H-indazol-1-yl)methane Catalyzed by 3 d-Metal Salts. Reactions (Basel, Switzerland), 3(1), 59–69.

- The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of Imidazole-Activated Ribonucleotides Using Cyanogen Chloride.

- ResearchGate. (n.d.). (PDF) Synthesis, Characterization, DFT Studies, Biological Investigation and Molecular Modelling of Novel 1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)- 3-amino-2-cyano-N-phenyl-1H-benzo[f].

- Ferris, J. P., Huang, C. H., & Hagan, W. J., Jr. (1989). N-cyanoimidazole and diimidazole imine: water-soluble condensing agents for the formation of the phosphodiester bond. NASA Technical Reports Server.

- Lind, N. M., Joe, N. S., Newell, B. S., & Morris, A. M. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Reactions, 3(1), 59-69.

- Al-Hourani, B. J. (2014). Flash preparation of carbenoids: A different performance of cyanogen bromide. Journal of Saudi Chemical Society, 18(5), 539-544.

- Ashenhurst, J. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.

- ResearchGate. (n.d.). Direct Synthesis of Guanidines Using Di(imidazole-1-yl)methanimine.

- Blackman, A. G., Buckingham, D. A., & Clark, C. R. (1999). Reaction of Imidazoles with Cyanogen Bromide: Cyanation at N 1 or Bromination at C 2?. Australian Journal of Chemistry, 52(3), 159-164.

- Global Journals. (n.d.). Synthesis and Chemistry of Bis-imidazole Derivatives: A Review.

-

Wikipedia. (n.d.). Carbonyldiimidazole. Retrieved from [Link]

- Gibard, C., et al. (2018). Synthesis of imidazole-activated ribonucleotides using cyanogen chloride. PubMed.

- International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY.

- Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3063.

Sources

- 1. N-cyanoimidazole and diimidazole imine: water-soluble condensing agents for the formation of the phosphodiester bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of imidazole-activated ribonucleotides using cyanogen chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Sci-Hub. Reaction of Imidazoles with Cyanogen Bromide: Cyanation at N 1 or Bromination at C 2? / Australian Journal of Chemistry, 1999 [sci-hub.sg]

- 7. rsc.org [rsc.org]

High-Yield One-Pot Synthesis of Bis-Imidazole Derivatives: An Application Guide for Advanced Research

Abstract

Bis-imidazole scaffolds are of paramount importance in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique coordination properties. Traditional multi-step syntheses of these compounds are often plagued by low yields, tedious purification processes, and significant solvent waste. This application note presents a comprehensive guide to a high-yield, one-pot, four-component synthesis of bis-imidazole derivatives. We delve into the mechanistic underpinnings of this efficient methodology, provide a detailed, field-tested experimental protocol, and offer expert insights into reaction optimization, troubleshooting, and product characterization. This guide is designed for researchers, chemists, and drug development professionals seeking a robust and scalable route to this valuable class of molecules.

Introduction: The Significance of Bis-Imidazoles

The imidazole ring is a privileged structure in drug discovery, present in numerous natural products and FDA-approved therapeutics.[1] When two of these vital heterocyclic moieties are linked together, the resulting bis-imidazole derivatives display an expanded and often enhanced range of biological and chemical properties. These compounds have demonstrated significant potential as anticancer, antifungal, antiviral, and antimicrobial agents.[2] Their rigid, planar structures and potent metal-chelating capabilities also make them valuable ligands in coordination chemistry and building blocks for advanced materials.[3]

Despite their utility, the synthesis of bis-imidazoles has historically presented challenges. Classical methods often require harsh reaction conditions, multiple synthetic steps, and chromatographic purification, which collectively lead to lower overall yields and limit their accessibility for high-throughput screening and large-scale production. The development of one-pot, multi-component reactions (MCRs) represents a significant advancement, aligning with the principles of green chemistry by maximizing atom economy and minimizing waste.[4] This guide focuses on a highly efficient one-pot approach that condenses a 1,2-dicarbonyl compound, a dialdehyde, and a nitrogen source to rapidly construct the bis-imidazole core in high yields.

Mechanistic Rationale: The Chemistry Behind the One-Pot Synthesis

The success of the one-pot synthesis of bis-imidazoles hinges on the principles of the Debus-Radziszewski imidazole synthesis, a classic multi-component reaction.[5] In this process, four new bonds are formed in a single operation, typically involving a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and a source of ammonia (e.g., ammonium acetate).

The reaction can be conceptually broken down into several key stages, as illustrated in the diagram below. The causality behind the choice of reagents is critical:

-

1,2-Dicarbonyl (e.g., Benzil): Provides the C4-C5 and C4'-C5' backbone of the two imidazole rings.

-

Dialdehyde (e.g., Terephthaldehyde): Acts as the linker between the two imidazole units, providing the C2 and C2' carbons.

-

Ammonium Acetate: Serves a dual role. It is the primary nitrogen source, providing all four nitrogen atoms for the two imidazole rings.[6] Secondly, the in-situ generation of acetic acid from ammonium acetate can catalyze the condensation steps.[6]

The proposed mechanism proceeds as follows:

-

Initial Condensation: The 1,2-dicarbonyl compound reacts with ammonia (from ammonium acetate) to form a diimine intermediate.

-

Imine Formation: Concurrently, the dialdehyde reacts with ammonia to form a di-imine.

-

Cyclization and Dehydration: The diimine of the dicarbonyl condenses with the di-imine of the aldehyde. This is followed by cyclization and subsequent dehydration (aromatization) to form the stable bis-imidazole ring system. The entire cascade occurs in a single pot, driven by the removal of water.

Caption: Generalized workflow for the one-pot synthesis of bis-imidazoles.

Featured Methodology: Ionic Liquid-Catalyzed Synthesis

While the reaction can proceed without a catalyst, the use of a mild catalyst can significantly improve yields and reduce reaction times. Ionic liquids have emerged as highly effective and environmentally benign catalysts for this transformation.[7] They can act as both the solvent and catalyst, are often recyclable, and can enhance reaction rates through their unique polarity and stabilization of charged intermediates.

The following protocol is based on an optimized, ionic liquid-catalyzed synthesis of 4,5-diphenyl-substituted bis-imidazole derivatives, which demonstrates high efficiency and broad applicability.[7]

Data Presentation: Substrate Scope and Yields

The robustness of a synthetic method is determined by its tolerance to various functional groups. The following table summarizes the results for the synthesis of various bis-imidazole derivatives using different dialdehydes, catalyzed by 1,4-dimethylpiperazine dihydrosulfate (1,4-DMPDHS) under microwave irradiation.[7]

| Entry | Dialdehyde | Product | Time (min) | Yield (%)[7] |

| 1 | Terephthaldehyde | 1,4-Bis(4,5-diphenyl-1H-imidazol-2-yl)benzene | 18 | 91.4 |

| 2 | Isophthaldehyde | 1,3-Bis(4,5-diphenyl-1H-imidazol-2-yl)benzene | 20 | 89.2 |

| 3 | 4,4'-Biphenyldicarboxaldehyde | 4,4'-Bis(4,5-diphenyl-1H-imidazol-2-yl)biphenyl | 22 | 88.5 |

| 4 | 2,6-Naphthalenedicarboxaldehyde | 2,6-Bis(4,5-diphenyl-1H-imidazol-2-yl)naphthalene | 25 | 85.0 |

Reaction Conditions: Benzil (2 mmol), dialdehyde (1 mmol), ammonium acetate (4 mmol), 1,4-DMPDHS (10 mol%), ethanol (15 mL), microwave irradiation (300 W).

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of 1,4-Bis(4,5-diphenyl-1H-imidazol-2-yl)benzene.

Materials and Reagents

-

Benzil (C₁₄H₁₀O₂): 0.420 g (2.0 mmol)

-

Terephthaldehyde (C₈H₆O₂): 0.134 g (1.0 mmol)

-

Ammonium Acetate (CH₃COONH₄): 0.308 g (4.0 mmol)

-

1,4-DMPDHS (Ionic Liquid Catalyst): (10 mol%)

-

Ethanol (C₂H₅OH), Absolute: 15 mL

-

Deionized Water

-

Dichloromethane (CH₂Cl₂)

-

Ethyl Acetate (CH₃COOC₂H₅)

-

Hexane

Instrumentation

-

Microwave Synthesis Reactor

-

Round-bottom flask (50 mL) with reflux condenser

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Melting point apparatus

-

NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer

Synthetic Procedure

Caption: Experimental workflow for bis-imidazole synthesis.

-

Reaction Setup: To a 50 mL microwave reactor vessel equipped with a magnetic stir bar, add benzil (0.420 g, 2.0 mmol), terephthaldehyde (0.134 g, 1.0 mmol), ammonium acetate (0.308 g, 4.0 mmol), and the ionic liquid catalyst (10 mol%).[7]

-

Solvent Addition: Add 15 mL of absolute ethanol to the vessel.

-

Microwave Irradiation: Seal the vessel and place it in the microwave synthesis reactor. Irradiate the mixture at 300 W for 18 minutes, with stirring.[7]

-

Reaction Monitoring: After the initial irradiation period, carefully cool the vessel, take a small aliquot, and spot it on a TLC plate. Elute with a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) to monitor the consumption of the starting materials. If the reaction is incomplete, continue irradiation in 5-minute intervals.

-

Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 50 mL of ice-cold water with stirring. A solid precipitate will form.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water (3 x 20 mL) to remove any residual ammonium acetate and catalyst.

-

Drying and Purification: Dry the crude product under vacuum. For further purification, recrystallize the solid from hot ethanol to yield the pure bis-imidazole derivative as a crystalline solid.[7]

Data Interpretation & Characterization

Confirming the structure of the synthesized bis-imidazole is crucial. The following are expected spectroscopic data for 1,4-Bis(4,5-diphenyl-1H-imidazol-2-yl)benzene.

-

FT-IR (KBr, cm⁻¹): The spectrum should show a characteristic absorption band for the N-H stretch of the imidazole ring around 3430-3450 cm⁻¹. Other significant peaks include C-H aromatic stretching (~3050 cm⁻¹) and C=N stretching (~1680 cm⁻¹).[8]

-

¹H NMR (DMSO-d₆, ppm): Expect a singlet for the two equivalent N-H protons of the imidazole rings, typically downfield (δ 12.5-13.5 ppm), which is exchangeable with D₂O. The aromatic protons from the phenyl and benzene linker will appear as a complex multiplet in the range of δ 7.0-8.5 ppm.[8]

-

¹³C NMR (DMSO-d₆, ppm): The spectrum will be characterized by a series of signals in the aromatic region (δ 120-150 ppm). The C2 carbon of the imidazole ring, attached to the central benzene linker, will have a characteristic chemical shift.

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺, confirming the molecular weight of the target compound.

Troubleshooting Guide

Even in robust protocols, challenges can arise. This guide provides solutions to common issues.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Impure reagents or wet solvent. | 1. Use freshly purified reagents and anhydrous ethanol. |

| 2. Insufficient reaction time or temperature. | 2. Increase microwave irradiation time or temperature incrementally. Monitor via TLC. | |

| 3. Inefficient mixing. | 3. Ensure the magnetic stir bar is functioning correctly throughout the reaction.[9] | |

| Formation of Side Products | 1. Incorrect stoichiometry. | 1. Carefully re-weigh all reactants to ensure correct molar ratios. |

| 2. Overheating leading to decomposition. | 2. Reduce microwave power or temperature. Consider conventional heating for better control. | |

| Difficult Purification | 1. Product is sparingly soluble. | 1. Use a larger volume of hot solvent for recrystallization or try a different solvent system (e.g., Ethanol/DMF mixture). |

| 2. Oily product instead of solid. | 2. Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification. |

Conclusion and Future Outlook

The one-pot, multi-component synthesis of bis-imidazole derivatives offers a highly efficient, atom-economical, and scalable alternative to traditional methods. By leveraging catalysts such as ionic liquids and energy sources like microwave irradiation, researchers can access these valuable compounds in high yields and purity with reduced reaction times and simplified work-up procedures. This approach not only accelerates the discovery of new bis-imidazole-based drug candidates and materials but also aligns with the growing demand for sustainable chemical practices. Future research will likely focus on expanding the substrate scope, developing even more efficient and recyclable catalytic systems, and exploring the application of this methodology in flow chemistry for continuous manufacturing.

References

-

Zhang, Q., Xie, Y., Hu, J., Liu, J., Wang, J., Zhong, R., & Gao, Y. (2013). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 25(1), 1-3. Available at: [Link]

-

Lind, N. M., Joe, N. S., Newell, B. S., & Morris, A. M. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Reactions, 3(1), 59-69. Available at: [Link]

-

Asif, M. (2015). A review on spectroscopic characterization of various synthesized biologically active imidazole derivatives. Journal of Molecular Structure, 1099, 466-478. Available at: [Link]

-

Orujova, N. F., & Mammadov, F. A. (2022). Synthesis and theoretical calculations of 4[4,5-diphenyl-1-(4(phenyldiazenyl)phenyl)-1h-imidazol-2-yl]-phenol. Processes of Petrochemistry and Oil Refining, 23(1), 89-100. Available at: [Link]

-

Pawar, G. P., Barve, I. J., Shen, L. C., & Sun, C. M. (2022). Base-Mediated Four-Component Intramolecular Cyclization Reaction: One-Pot Access to Imidazole-4-(2H)-Ones. Advanced Synthesis & Catalysis, 364(2), 346-357. Available at: [Link]

-

Jiang, B., Rajale, T., Wever, W., Tu, S. J., & Li, G. (2010). Multicomponent Reactions for the Synthesis of Heterocycles. Chemistry–An Asian Journal, 5(11), 2318-2335. Available at: [Link]

-

Rani, P. (2020). Multicomponent synthesis of heterocyclic compounds. International Journal for Research Publication & Seminar, 11(03). Available at: [Link]

-

Kumar, D., Kommi, D. N., Bollineni, N., Patel, A. R., & Chakraborti, A. K. (2012). Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri-and tetrasubstituted imidazoles. Green Chemistry, 14(7), 2038-2049. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole Synthesis. Retrieved from [Link]

-

Taylor & Francis Online. (2022). One Pot Synthesis of “3-(4,5-Diphenyl-1H-Imidazol-2-yl)-2-Phenoxyquinolines” and Their Potential as α-Glucosidase Inhibitors: Molecular Docking and MDS Investigation. Polycyclic Aromatic Compounds. Available at: [Link]

-

Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000). An Investigation of the Van Leusen Three-Component Imidazole Synthesis. The Journal of Organic Chemistry, 65(5), 1516-1524. Available at: [Link]

-

Rani, M., Utreja, D., Dhillon, N. K., & Kaur, K. (2022). A Convenient One-Pot Synthesis of Bis(indolyl)methane Derivatives and Evaluation of Their Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita. Chemistry of Heterocyclic Compounds, 58(12), 1015-1022. Available at: [Link]

-

de la Torre, D., & Lavilla, R. (2020). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 25(18), 4268. Available at: [Link]

-

S. A. A. (2018). Synthesis and Chemistry of Bis-imidazole Derivatives: A Review. Global Journal of Science Frontier Research: B Chemistry, 18(5), 1-10. Available at: [Link]

-

Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing imidazole moiety. RSC Advances, 10(45), 26815-26868. Available at: [Link]

-

Orujova, N. F., Mammadov, F. A., Aliyeva, S. G., & Azizbeyli, I. T. (2022). SYNTHESIS AND THEORETICAL CALCULATIONS OF 4[4,5-DIPHENYL-1-(4(PHENYLDIAZENYL)PHENYL)-1H-IMIDAZOL-2-YL]-PHENOL. Processes of Petrochemistry and Oil Refining, 23(1), 89-100. Available at: [Link]

-

Popiołek, R., & Kosikowska, U. (2021). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 26(16), 4930. Available at: [Link]

-

Shie, J.-J., & Fang, J.-M. (2007). One-Pot Synthesis of 2,4,5-Trisubstituted and 1,2,4,5-Tetrasubstituted Imidazoles. The Journal of Organic Chemistry, 72(8), 3141-3144. Available at: [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes. Bioinorganic Chemistry and Applications, 2012, 795812. Available at: [Link]

Sources

- 1. A Convenient One-Pot Synthesis of Bis(indolyl)methane Derivatives and Evaluation of Their Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globaljournals.org [globaljournals.org]

- 3. High Yielding, One-Pot Synthesis of Bis(1 H-indazol-1-yl)methane Catalyzed by 3 d-Metal Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ppor.az [ppor.az]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Di(1H-imidazol-1-yl)methanimine as a guanylating agent in organic reactions

An In-Depth Guide to Di(1H-imidazol-1-yl)methanimine as a Guanylating Agent

Introduction: The Significance of the Guanidinium Moiety

The guanidinium group is a cornerstone functional group in medicinal chemistry and drug development, prized for its unique structural and electronic properties. As a protonated, delocalized cation under physiological conditions, it is a key player in molecular recognition, facilitating strong hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors. This functionality is integral to the therapeutic action of numerous drugs, including the antihypertensive agent guanethidine and the antiviral zanamivir.[1] The synthesis of guanidines is, therefore, a critical task in organic chemistry. While various methods exist, they often involve harsh conditions, toxic reagents, or multi-step procedures with protecting groups.[1][2]

Di(1H-imidazol-1-yl)methanimine has emerged as a highly effective and convenient reagent for the direct synthesis of guanidine compounds under mild conditions.[3] This guide serves as a comprehensive technical resource for researchers, providing detailed application notes, mechanistic insights, and step-by-step protocols for leveraging this powerful guanylating agent.

Reagent Profile: Physicochemical Properties

Di(1H-imidazol-1-yl)methanimine is a white to off-white crystalline solid that serves as an efficient guanidine-transfer agent. Its key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 104619-51-4 | [4][5] |

| Molecular Formula | C₇H₇N₅ | [4] |

| Molecular Weight | 161.17 g/mol | [4] |

| Melting Point | 103-104 °C | [4][5] |

| Boiling Point | 355 °C (predicted) | [4][5] |

| Density | 1.38 g/cm³ (predicted) | [4][5] |

| Appearance | White to off-white solid | [5] |

| Storage | Keep in a dark place, under an inert atmosphere, preferably in a freezer at -20°C. | [5] |

Synthesis of Di(1H-imidazol-1-yl)methanimine

The reagent can be prepared in a single step from readily available starting materials. The most common laboratory synthesis involves the reaction of excess imidazole with cyanogen bromide in a suitable solvent like dichloromethane.[5] Imidazole acts as both the nucleophile and the base to capture the hydrogen bromide byproduct.

Caption: General mechanism for amine guanylation.

Application Notes & Protocols

Protocol 1: Synthesis of Di(1H-imidazol-1-yl)methanimine

This protocol is adapted from established procedures for the synthesis of the title reagent. [5] Causality and Insights: This procedure uses an excess of imidazole to serve as both the nucleophile and the acid scavenger, avoiding the need for an additional organic base. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve the starting materials. The precipitation of imidazole hydrobromide upon cooling helps in its removal.

Materials:

-

1H-Imidazole (≥99%)

-

Cyanogen bromide (CNBr) (≥97%)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Filtration apparatus

-

Rotary evaporator

WARNING: Cyanogen bromide is extremely toxic and volatile. This procedure must be performed in a certified chemical fume hood by trained personnel with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

Procedure:

-

In a 2 L round-bottom flask under an inert atmosphere, dissolve 1H-imidazole (42 g, 617 mmol) in anhydrous dichloromethane (1 L). [5]2. With vigorous stirring, slowly add solid cyanogen bromide (22.5 g, 212 mmol) to the solution in portions. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 40 °C) for 30-60 minutes.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Cool the reaction mixture to room temperature, then further cool in an ice bath. A white solid (imidazole hydrobromide) will precipitate. [5]6. Remove the solid by filtration, washing it with a small amount of cold DCM.

-

Transfer the filtrate to a clean flask and concentrate the volume to approximately 100 mL using a rotary evaporator. [5]8. Store the concentrated solution in a refrigerator (4 °C) for 2-3 days to induce crystallization of the product. [5]9. Collect the white crystalline solid by filtration, wash with a minimal amount of cold solvent, and dry under vacuum to yield Di(1H-imidazol-1-yl)methanimine.

Protocol 2: General Procedure for the Guanylation of a Primary Amine

This protocol provides a general workflow for the synthesis of a symmetrically disubstituted guanidine from a primary amine.

Causality and Insights: The reaction is typically run at room temperature, highlighting the high reactivity of the guanylating agent. Tetrahydrofuran (THF) is a common solvent, but others like acetonitrile or DMF can be used. The 2:1 stoichiometry of amine to guanylating agent ensures the formation of the desired product. The work-up is straightforward as the main byproduct, imidazole, is water-soluble.

Materials:

-

Primary amine (substrate)

-

Di(1H-imidazol-1-yl)methanimine

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (2.0 mmol) in anhydrous THF (10 mL).

-

Reagent Addition: To this solution, add Di(1H-imidazol-1-yl)methanimine (1.0 mmol, 1.0 eq) portion-wise at room temperature with stirring.

-

Reaction Monitoring: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

-

Work-up: Once the reaction is complete, remove the THF under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate or DCM (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL). This removes the imidazole byproduct and any unreacted starting materials.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude guanidine product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure guanidine.

-

Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C) and mass spectrometry. [6]

Caption: Experimental workflow for a typical guanylation reaction.

Safety and Handling

Di(1H-imidazol-1-yl)methanimine:

-

Handle in a well-ventilated area or fume hood. [7]* Avoid contact with skin, eyes, and clothing. Wear appropriate PPE, including safety goggles, gloves, and a lab coat. [8]* It is moisture-sensitive. Store in a tightly sealed container under an inert atmosphere.

Precursors and Byproducts:

-

Cyanogen Bromide (CNBr): Highly toxic and corrosive. All manipulations must be performed in a certified chemical fume hood. [9]* Imidazole: Can cause skin burns and eye damage. Avoid inhalation of dust. [8]* Solvents: Use anhydrous solvents and perform reactions under an inert atmosphere to prevent hydrolysis of the reagent.

Always consult the Safety Data Sheet (SDS) for all chemicals before use. [7][8][9]

References

-

Wikipedia. Carbonyldiimidazole. [Link]

-

Kornicka, A., et al. (2021). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-... MDPI. [Link]

-

ResearchGate. Reagents and conditions. (a) 1-(1H-imidazol-2-yl)methanamine for 14,.... [Link]

-

ResearchGate. Direct Synthesis of Guanidines Using Di(imidazole-1-yl)methanimine. [Link]

-

Organic Syntheses. 1,1'-carbonyldiimidazole. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 1-methylimidazole. [Link]

-

PubMed. Direct synthesis of guanidines using di(imidazole-1-yl)methanimine. [Link]

-

PubChem. di(1H-imidazole-1-yl)methanamine | C7H9N5 | CID 66874404. [Link]

-

Carl ROTH. Safety Data Sheet: Imidazole. [Link]

-

Taylor & Francis Online. Theoretical Investigation on Solvents Effect in Molecular Structure.... [Link]

- Google Patents. EP1731510A1 - Process for producing n,n'-carbonyldiimidazole.

-

PubMed Central. Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core.... [Link]

-

ResearchGate. Di(benzotriazol-1-yl)methanimine: A New Reagent for the Synthesis of Tri- and Tetrasubstituted Guanidines. [Link]

-

Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]

-

National Institutes of Health. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]

-

The Organic Chemistry Portal. Carbonyl Diimidazole (CDI). [Link]

-

University of Florida. A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. [Link]

-

ResearchGate. (PDF) Synthesis of the Guanidine Derivative.... [Link]ophenylaminomethylenebenzamide)

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Direct synthesis of guanidines using di(imidazole-1-yl)methanimine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DI(1H-IMIDAZOL-1-YL)METHANIMINE CAS#: 104619-51-4 [m.chemicalbook.com]

- 5. DI(1H-IMIDAZOL-1-YL)METHANIMINE | 104619-51-4 [chemicalbook.com]

- 6. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemos.de [chemos.de]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

Di(1H-imidazol-1-yl)methanimine: A Versatile Precursor for N-Heterocyclic Carbene Synthesis and Catalysis

Introduction: Unlocking the Potential of N-Heterocyclic Carbenes

N-Heterocyclic Carbenes (NHCs) have emerged as a pivotal class of organic compounds, revolutionizing the landscape of catalysis and organometallic chemistry. Their exceptional σ-donating and moderate π-accepting properties render them highly effective ligands for transition metals, leading to the development of robust and efficient catalysts for a myriad of organic transformations.[1][2] Furthermore, the utility of NHCs extends to organocatalysis, where they have enabled novel reaction pathways.[3] The synthesis of stable NHCs is often preceded by the preparation of their corresponding precursors, typically imidazolium salts. This application note details the synthesis, characterization, and utility of di(1H-imidazol-1-yl)methanimine, a versatile and accessible precursor for the generation of N-heterocyclic carbenes.

Di(1H-imidazol-1-yl)methanimine, also known as 1,1'-carbonimidoylbis-1H-imidazole, serves as a convenient starting material for the synthesis of various heterocyclic compounds and, as will be explored herein, a precursor to valuable NHC ligands. Its synthesis from readily available reagents makes it an attractive entry point for researchers exploring the vast potential of NHC chemistry.

Physicochemical Properties and Data Summary

The key physicochemical properties of di(1H-imidazol-1-yl)methanimine are summarized in the table below. This data is essential for its handling, characterization, and use in subsequent synthetic transformations.

| Property | Value | Reference |

| Chemical Name | Di(1H-imidazol-1-yl)methanimine | |

| Synonyms | 1,1'-Carbonimidoylbis(1H-imidazole), Diimidazole imine | |

| CAS Number | 104619-51-4 | |

| Molecular Formula | C₇H₇N₅ | |

| Molecular Weight | 161.16 g/mol | |

| Appearance | White to off-white solid | [4] |

| Melting Point | 103-104 °C | [4] |

| Boiling Point | 355.1 ± 25.0 °C at 760 mmHg | [5] |

| Density | 1.4 ± 0.1 g/cm³ | [5] |

Synthesis of Di(1H-imidazol-1-yl)methanimine: A Detailed Protocol

The synthesis of di(1H-imidazol-1-yl)methanimine can be achieved through the reaction of imidazole with cyanogen bromide. This procedure is based on established reactivity patterns of imidazoles with cyanating agents.[6]

Reaction Scheme:

Caption: Synthesis of Di(1H-imidazol-1-yl)methanimine.

Experimental Protocol:

Materials:

-

Imidazole

-

Cyanogen bromide (Caution: Highly toxic)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Magnetic stirrer with heating mantle

-

Round-bottom flask with reflux condenser

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve imidazole (3.0 equivalents) in anhydrous dichloromethane (100 mL).

-

Addition of Cyanogen Bromide: While stirring, carefully add a solution of cyanogen bromide (1.0 equivalent) in anhydrous dichloromethane (50 mL) dropwise to the imidazole solution. Caution: This reaction should be performed in a well-ventilated fume hood as cyanogen bromide is highly toxic.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 30 minutes.

-

Work-up: Allow the reaction mixture to cool to room temperature. A precipitate of imidazolium hydrobromide will form. Filter the mixture to remove the salt.

-

Purification: Wash the filtrate with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization: Recrystallize the crude product from cold dichloromethane to obtain pure di(1H-imidazol-1-yl)methanimine as a white to off-white solid.

Expected Yield: Moderate to good yields are expected for this reaction.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity. While specific literature spectra for this compound are scarce, the expected shifts can be predicted based on the structure and data from similar imidazole-containing molecules.[4][7][8]

Predicted Spectroscopic Data:

| Spectrum | Predicted Chemical Shifts (ppm) or Wavenumbers (cm⁻¹) |

| ¹H NMR | δ 7.8-8.0 (s, 2H, N-CH-N), 7.2-7.4 (m, 4H, imidazole C4-H, C5-H), 8.5-8.7 (br s, 1H, NH) |

| ¹³C NMR | δ 145-150 (C=N), 135-140 (imidazole C2), 125-130 (imidazole C4), 115-120 (imidazole C5) |

| IR | ν 3100-3000 (C-H aromatic), 1680-1650 (C=N stretch), 1550-1450 (imidazole ring stretch) |

Generation of N-Heterocyclic Carbenes from Di(1H-imidazol-1-yl)methanimine

Di(1H-imidazol-1-yl)methanimine can serve as a precursor to an N-heterocyclic carbene through a proposed two-step sequence involving quaternization followed by deprotonation.

Proposed Synthetic Pathway:

Caption: Proposed pathway for NHC generation.

Protocol for NHC Generation (In Situ):

This protocol describes the in situ generation of the NHC for immediate use in a catalytic reaction.

Materials:

-

Di(1H-imidazol-1-yl)methanimine

-

Anhydrous solvent (e.g., THF, Dioxane)

-

Strong base (e.g., Sodium hydride, Potassium tert-butoxide)

-

Alkylating agent (e.g., Methyl iodide, Benzyl bromide)

-

Schlenk flask and inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

-

Quaternization: In a flame-dried Schlenk flask under an inert atmosphere, dissolve di(1H-imidazol-1-yl)methanimine (1.0 equivalent) in anhydrous solvent. Add the alkylating agent (1.0 equivalent) and stir the mixture at room temperature or with gentle heating until the formation of the corresponding imidazolium salt is complete (monitor by TLC).

-

Deprotonation (In Situ Carbene Formation): Cool the reaction mixture to 0 °C. Carefully add a strong base (1.0 equivalent) portion-wise. The deprotonation of the imidazolium salt at the C2 position generates the N-heterocyclic carbene in situ.

-

Catalytic Application: The resulting solution containing the NHC can be directly used for subsequent catalytic reactions.

Applications in Catalysis

The NHCs generated from di(1H-imidazol-1-yl)methanimine are expected to be electron-rich and can be employed in a variety of catalytic transformations.

Cross-Coupling Reactions